5-(2,3-dihydro-1H-inden-5-yloxy)pentan-1-amine
Description
5-(2,3-Dihydro-1H-inden-5-yloxy)pentan-1-amine is a primary amine featuring a pentyl chain linked via an ether oxygen to the 5-position of a 2,3-dihydro-1H-indene moiety. The dihydroindenyl group is a bicyclic system with partial saturation, contributing to unique electronic and steric properties.
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxy)pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-9-2-1-3-10-16-14-8-7-12-5-4-6-13(12)11-14/h7-8,11H,1-6,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSRUTFMPVMFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,3-dihydro-1H-inden-5-yloxy)pentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and anti-cancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C13H17NO
- Molecular Weight: 205.29 g/mol
- IUPAC Name: this compound
Receptor Interaction:
This compound primarily acts as a 5-HT4 receptor agonist , which means it binds to the serotonin receptor subtype 4. This interaction activates various intracellular signaling pathways that can influence numerous physiological processes, including gastrointestinal motility and neurotransmitter release.
Anticancer Properties
Recent studies have indicated that derivatives of 2,3-dihydro-1H-indene exhibit significant anti-cancer activity. For instance, compounds structurally related to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. The following table summarizes the inhibitory effects observed in related compounds:
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| Compound 12d | 0.028 | 78.82% |
| Compound 12q | 0.087 | 83.61% |
These compounds induced apoptosis in cancer cells and inhibited tumor growth in vivo without significant toxicity .
Neuroprotective Effects
Inhibition of monoamine oxidase B (MAO-B) has been a critical strategy for treating neurodegenerative diseases such as Parkinson's disease. Compounds similar to this compound have shown promising MAO-B inhibitory activity with IC50 values comparable to established drugs like Selegiline . The SAR studies indicate that structural modifications can enhance selectivity and potency.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various dihydroindene derivatives, compound 12d was identified as a potent tubulin polymerization inhibitor with significant anticancer properties. It was found to induce cell cycle arrest at the G2/M phase and stimulate apoptosis in K562 leukemia cells .
Case Study 2: Neuroprotective Potential
Another investigation focused on the MAO-B inhibitory effects of indene derivatives. Compounds L4 and L8 demonstrated high selectivity and potency, suggesting that modifications to the indene structure could lead to new therapeutic agents for neurodegenerative disorders .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physical Properties
Structural and Functional Differences
The ether linkage may enhance solubility and metabolic stability compared to direct alkyl bonding . 5-Chloro-2,3-dihydro-1H-inden-1-amine lacks the pentyl chain but introduces a chloro substituent, likely increasing electronegativity and altering receptor affinity . Piperazine derivatives (e.g., Compound 5) feature bulkier aromatic systems, which may enhance receptor selectivity but reduce blood-brain barrier penetration compared to simpler amines .
Synthetic Routes: Piperazine analogues (e.g., Compounds 5–25) are synthesized via coupling reactions between phenethyl-piperazine intermediates and activated indenyloxy precursors, often using acetic acid or ethyl acetate as solvents .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
